molecular formula C16H16F3N3OS B2564616 (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1105228-53-2

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2564616
CAS No.: 1105228-53-2
M. Wt: 355.38
InChI Key: MALCPDRBEFYMFS-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years for their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives often involve the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for the study of 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, the synthesis of new derivatives and the investigation of their biological properties could also be areas of future research .

Properties

IUPAC Name

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)12-5-3-7-22(9-12)15(23)11-4-2-6-13(8-11)16(17,18)19/h2,4,6,8,12H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCPDRBEFYMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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